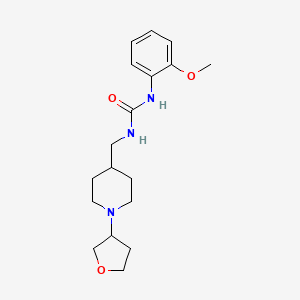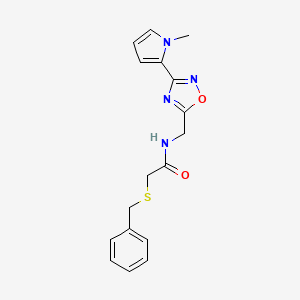
1-(2-Methoxyphenyl)-3-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-Methoxyphenyl)-3-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)urea is a useful research compound. Its molecular formula is C18H27N3O3 and its molecular weight is 333.432. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Organic Synthesis and Green Chemistry
Research has highlighted the utility of related tetrahydrofuran derivatives and methoxyphenyl groups in organic synthesis. For example, Simeó et al. (2009) discussed the regioselective enzymatic acylation of pharmacologically interesting nucleosides in 2-methyltetrahydrofuran (MeTHF), a greener substitute for THF, showcasing the application of green solvents in biocatalysed processes in organic media Simeó, Y., Sinisterra, J., & Alcántara, A. (2009).
Medicinal Chemistry and Biochemistry
In the realm of medicinal chemistry, compounds similar to the query structure have been synthesized and evaluated for their pharmacological activities. Vidaluc et al. (1995) synthesized and assessed a series of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas for antiacetylcholinesterase activity, indicating the significance of these structures in developing treatments for conditions like Alzheimer's disease Vidaluc, J., Calmel, F., Bigg, D., Carilla, E., & Briley, M. (1995).
Pharmacology
The pharmacological exploration of piperidine derivatives has also been a focus, with Berardi et al. (2005) exploring the sigma(1) receptor binding and activity of methyl-substituted piperidine derivatives, highlighting their potential in neurological research and as tools for PET experiments Berardi, F., Ferorelli, S., Abate, C., Pedone, M., Colabufo, N., Contino, M., & Perrone, R. (2005).
Material Science
In material science, the synthesis and characterization of urea derivatives reveal their potential in creating new materials. For instance, Mustafa et al. (2014) studied the enzyme inhibition and anticancer investigations of unsymmetrical 1,3-disubstituted ureas, demonstrating the versatility of these compounds in both biological and material contexts Mustafa, S., Perveen, S., & Khan, A. (2014).
Properties
IUPAC Name |
1-(2-methoxyphenyl)-3-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3/c1-23-17-5-3-2-4-16(17)20-18(22)19-12-14-6-9-21(10-7-14)15-8-11-24-13-15/h2-5,14-15H,6-13H2,1H3,(H2,19,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOEXYTVZZXWMFN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NCC2CCN(CC2)C3CCOC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[5-(6-Methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]quinoxaline](/img/structure/B2407562.png)



![N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(N-benzyl-N-methylsulfamoyl)benzamide](/img/structure/B2407567.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide](/img/structure/B2407569.png)
![2-(3,4-dimethoxyphenyl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2407570.png)



![[3-(2-Chlorophenoxy)phenyl]methanamine;hydrochloride](/img/structure/B2407579.png)

![[4-(4-Methoxyphenyl)phenyl]methanamine hydrochloride](/img/structure/B2407582.png)
